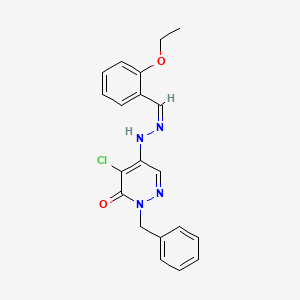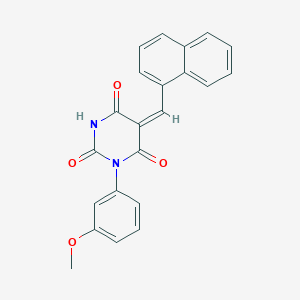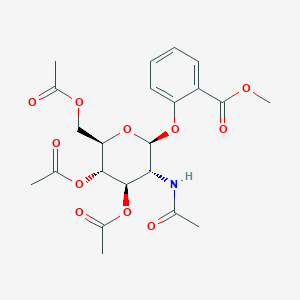![molecular formula C26H22N4O4S3 B11653727 N,N'-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11653727.png)
N,N'-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]: is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, benzene rings, and pyridinylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] typically involves multiple steps:
Formation of the Sulfonyl Dibenzene Core: The initial step involves the sulfonylation of dibenzene. This can be achieved by reacting dibenzene with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of Pyridin-2-ylsulfanyl Groups: The next step involves the introduction of pyridin-2-ylsulfanyl groups. This can be done through a nucleophilic substitution reaction where pyridin-2-thiol reacts with an appropriate electrophile, such as a halogenated acetamide derivative.
Final Assembly: The final step involves coupling the sulfonyl dibenzene core with the pyridin-2-ylsulfanyl acetamide intermediates. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the pyridin-2-ylsulfanyl groups. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety. Reagents like alkyl halides or acyl chlorides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Sulfides or thiols
Substitution: Various substituted acetamides
科学的研究の応用
Chemistry
In chemistry, N,N’-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] can be used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties in organic reactions.
Biology
In biological research, this compound can be explored for its potential as an enzyme inhibitor. The presence of sulfonyl and pyridinyl groups suggests it could interact with active sites of enzymes, potentially leading to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, the compound’s structure allows for the exploration of its potential as a therapeutic agent. Its ability to form stable complexes with metals could be leveraged in the design of metal-based drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of N,N’-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong hydrogen bonds, while the pyridinyl groups can coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N,N’-(oxydibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]
- N,N’-(sulfanediyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]
Uniqueness
Compared to similar compounds, N,N’-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] is unique due to the presence of the sulfonyl group, which can significantly influence its chemical reactivity and biological activity. The sulfonyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological targets, potentially leading to more potent effects in medicinal applications.
This detailed overview provides a comprehensive understanding of N,N’-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide], covering its synthesis, reactions, applications, and unique properties
特性
分子式 |
C26H22N4O4S3 |
|---|---|
分子量 |
550.7 g/mol |
IUPAC名 |
2-pyridin-2-ylsulfanyl-N-[4-[4-[(2-pyridin-2-ylsulfanylacetyl)amino]phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C26H22N4O4S3/c31-23(17-35-25-5-1-3-15-27-25)29-19-7-11-21(12-8-19)37(33,34)22-13-9-20(10-14-22)30-24(32)18-36-26-6-2-4-16-28-26/h1-16H,17-18H2,(H,29,31)(H,30,32) |
InChIキー |
WVHMLAUBXWOZIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653645.png)

![dimethyl 2-[1-(2-ethylbutanoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11653656.png)

![6-(2,5-Dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11653666.png)
![1-[(2-Nitrophenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B11653673.png)
![1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B11653675.png)
![2-(pentylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11653688.png)

![14-butylsulfanyl-13-prop-2-enyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653696.png)
![14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653716.png)
![{[3-(3-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetonitrile](/img/structure/B11653723.png)
![(5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653731.png)
![Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate](/img/structure/B11653733.png)
